Hexyl acrylate
Overview
Description
Hexyl acrylate, also known as n-hexyl acrylate, is an organic compound belonging to the family of acrylates. It is an ester formed from acrylic acid and hexanol. This compound is a colorless liquid with a characteristic odor and is primarily used in the production of polymers and copolymers. This compound is known for its excellent flexibility, adhesion, and weather resistance, making it valuable in various industrial applications.
Mechanism of Action
Target of Action
Hexyl acrylate is a monomer that is primarily used in the production of polymers . Its primary targets are the polymer chains where it integrates into during the polymerization process .
Mode of Action
This compound readily copolymerizes with a wide variety of other acrylic and vinyl monomers . The double bond in the acrylate group opens up and forms new bonds with other monomers, creating a polymer chain . This process is known as free-radical polymerization and can be initiated by light, heat, or peroxides .
Biochemical Pathways
The primary biochemical pathway involved with this compound is the polymerization process . During this process, individual this compound molecules (monomers) chemically bind together to form a larger, more complex structure known as a polymer . This process can be initiated by various factors such as light, heat, or peroxides .
Pharmacokinetics
It’s important to note that this compound can be absorbed through the skin and should be handled with appropriate safety measures .
Result of Action
The polymerization of this compound results in the formation of polymers with specific properties such as flexibility, adhesion, and resistance to weathering . These polymers are used in a variety of applications, including paints, adhesives, and plastics .
Action Environment
The polymerization process of this compound can be influenced by environmental factors such as temperature and the presence of initiators . For instance, higher temperatures can increase the rate of polymerization . Additionally, the presence of light or peroxides can initiate the polymerization process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl acrylate is typically synthesized through the esterification reaction between acrylic acid and hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where acrylic acid and hexanol are continuously fed into the system. The reaction mixture is heated, and the water formed is removed using a distillation column. The crude product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Hexyl acrylate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form homopolymers or copolymers with other monomers such as methyl methacrylate or butyl acrylate.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Ester Hydrolysis: this compound can be hydrolyzed back to acrylic acid and hexanol under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, heat, or light, often using initiators like benzoyl peroxide or azobisisobutyronitrile.
Addition Reactions: Typically carried out in the presence of catalysts or under UV light.
Ester Hydrolysis: Conducted using strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed:
Polymerization: Polymers and copolymers used in coatings, adhesives, and sealants.
Addition Reactions: Halogenated derivatives of this compound.
Ester Hydrolysis: Acrylic acid and hexanol.
Scientific Research Applications
Hexyl acrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of paints, coatings, adhesives, and sealants due to its excellent adhesion and flexibility.
Comparison with Similar Compounds
Hexyl acrylate can be compared with other acrylates such as:
Butyl Acrylate: Similar in terms of flexibility and adhesion but differs in the length of the alkyl chain, affecting its solubility and polymer properties.
Ethyl Acrylate: Has a shorter alkyl chain, resulting in different physical properties and applications.
Methyl Acrylate: The smallest alkyl acrylate, used in applications requiring high reactivity and lower molecular weight polymers.
Uniqueness of this compound: this compound’s longer alkyl chain provides enhanced flexibility and hydrophobicity compared to shorter-chain acrylates. This makes it particularly valuable in applications requiring durable and weather-resistant materials.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can effectively utilize this compound in various fields.
Properties
IUPAC Name |
hexyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h4H,2-3,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQRPPRQDGUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | n-HEXYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27103-47-5 | |
Record name | Hexyl acrylate polymer | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5022194 | |
Record name | Hexyl acrylate | |
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Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [ICSC] Colorless liquid; [MSDSonline], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, hexyl ester | |
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Record name | 2-Propenoic acid, hexyl ester | |
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Record name | n-HEXYL ACRYLATE | |
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Boiling Point |
188 °C | |
Record name | n-HEXYL ACRYLATE | |
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Flash Point |
68 °C c.c. | |
Record name | n-HEXYL ACRYLATE | |
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Solubility |
Solubility in water, g/100ml: 0.04 (very poor) | |
Record name | n-HEXYL ACRYLATE | |
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Density |
Relative density (water = 1): 0.9 | |
Record name | n-HEXYL ACRYLATE | |
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Vapor Density |
Relative vapor density (air = 1): 5.4 | |
Record name | n-HEXYL ACRYLATE | |
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CAS No. |
2499-95-8 | |
Record name | Hexyl acrylate | |
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Record name | 2-Propenoic acid, hexyl ester | |
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Record name | Hexyl acrylate | |
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Record name | 2-Propenoic acid, hexyl ester | |
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Record name | Hexyl acrylate | |
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Record name | Hexyl acrylate | |
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Record name | HEXYL ACRYLATE | |
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Record name | 2-PROPENOIC ACID, HEXYL ESTER | |
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Record name | n-HEXYL ACRYLATE | |
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Melting Point |
-45 °C | |
Record name | n-HEXYL ACRYLATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1288 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of Hexyl Acrylate is C9H16O2, and its molecular weight is 156.22 g/mol. []
A: this compound has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy and 1H Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] These techniques provide information about the functional groups and structure of the molecule.
A: this compound is commonly used as a monomer in the production of various polymers, including adhesives, coatings, textiles, and plastics. [, , , , ]
A: Research indicates that increasing the alkyl chain length of acrylate monomers can lead to a decrease in polymerization rate. [, ] Additionally, longer alkyl chains can influence the properties of the resulting polymers, such as their glass transition temperature (Tg) and solubility. [, ]
A: this compound can be copolymerized with PVC to enhance its flexibility and impact resistance. [, ] This modification is attributed to the presence of the this compound units within the polymer chain, which act as internal plasticizers.
A: Yes, this compound has been successfully polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). [, , ] These techniques allow for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices.
A: Studies indicate that TED can significantly affect the termination mechanisms during the polymerization of this compound. [] Chain transfer to TED was identified as a dominant factor influencing the polymerization rate.
ANone: While specific computational studies focusing solely on this compound were not found in the provided research papers, computational chemistry and modeling techniques are widely used to investigate polymer properties. Researchers often employ simulations and calculations to predict polymer behavior and optimize their properties for specific applications.
A: Research has shown that the composition profile of 2-ethylthis compound/methyl methacrylate copolymer latex particles significantly impacts their tack, with this effect being more pronounced at lower molecular weights. [] For higher molecular weights, the composition profile had a lesser impact on tack but influenced shear and peel resistance.
A: The incorporation of acrylic acid into acrylic polymer networks, such as those containing 2-ethylthis compound, can enhance their elastic modulus and resistance to interfacial crack propagation. [] This modification is attributed to the increased polarity and potential for hydrogen bonding introduced by the acrylic acid units.
A: The hydrophobic nature of acrylate monomers like this compound can pose challenges for polymerization in aqueous systems. [] To address this, techniques like miniemulsion polymerization are employed to create stable monomer droplets in water, facilitating polymerization. [, ]
A: Methylated β-cyclodextrin can form water-soluble complexes with hydrophobic acrylate monomers, enhancing their solubility and enabling polymerization in aqueous solutions. []
ANone: Yes, depending on the desired properties, several alternative acrylate monomers can be considered as substitutes for this compound. These include, but are not limited to:
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